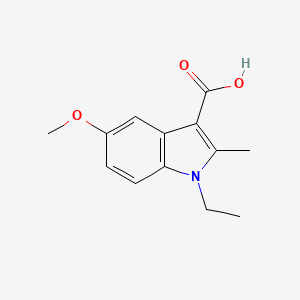

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Description

- Ethyl group at position 1 of the indole ring.

- Methoxy group at position 3.

- Methyl group at position 2.

- Carboxylic acid at position 3.

The compound is commercially available from multiple suppliers (e.g., Enamine, TRC, A2B Chem) with purity >90% and pricing ranging from $112/50 mg to $3,095/10 g . Its synthesis likely involves hydrolysis of ester precursors under basic conditions, as seen in analogous indole-carboxylic acid preparations .

Properties

IUPAC Name |

1-ethyl-5-methoxy-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(15)16)10-7-9(17-3)5-6-11(10)14/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWUGEDKKNENRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functional group modifications, such as alkylation and methoxylation, are performed to introduce the ethyl, methoxy, and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has shown promise in medicinal chemistry due to its potential therapeutic effects:

- Cannabinoid Receptor Antagonists : It acts as a reactant for preparing indolecarboxamides that function as cannabinoid CB1 receptor antagonists, which may have implications for obesity treatment.

- Tubulin Polymerization Inhibitors : The compound is used in synthesizing tubulin polymerization inhibitors, which can be crucial for cancer therapy.

Research indicates that derivatives of this compound exhibit various biological activities:

- Inhibition of 5-Lipoxygenase : Certain derivatives act as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory responses.

- Histamine Receptor Modulation : It has potential applications in developing histamine-3 receptor inverse agonists, which could be beneficial in treating obesity by modulating appetite and energy expenditure.

Case Study 1: Indole Derivatives in Cancer Research

A study investigated the efficacy of indole derivatives, including those derived from 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, as tubulin polymerization inhibitors. Results demonstrated significant cytotoxicity against various cancer cell lines, supporting further development of these compounds as anticancer agents .

Case Study 2: Cannabinoid Receptor Antagonism

Research focusing on the synthesis of indolecarboxamides revealed that specific derivatives exhibited high binding affinity to cannabinoid receptors. This suggests potential therapeutic applications in managing obesity and related metabolic disorders .

Comparative Analysis Table

| Application Area | Compound Type | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Cannabinoid CB1 receptor antagonists | Weight management |

| Cancer Therapy | Tubulin polymerization inhibitors | Anticancer properties |

| Inflammatory Response | 5-Lipoxygenase inhibitors | Anti-inflammatory effects |

| Appetite Regulation | Histamine receptor inverse agonists | Appetite suppression |

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, influencing biological processes. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The methoxy and ethyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Key Observations:

Pharmacological and Physicochemical Properties

- Bioactivity: Indole-3-carboxylic acid derivatives are explored for antiproliferative and antioxidant activities.

- The ethyl group in the target compound may lower its melting point compared to unsubstituted analogs.

Biological Activity

Overview

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique substitution pattern that includes an ethyl group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's structure can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 100372-60-9 |

Antimicrobial Properties

Research indicates that derivatives of indole, including 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, exhibit significant antimicrobial activity. In studies where various indole derivatives were tested against bacterial strains, compounds similar to this one showed promising results in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. A comparative analysis of various indole compounds demonstrated that those with specific functional groups exhibited cytotoxic effects against cancer cell lines while maintaining lower toxicity to normal cells. For instance, studies on related compounds have shown that they can induce apoptosis in breast cancer cells (MCF-7) with minimal impact on normal fibroblast cells . The presence of the carboxylic acid group is critical for enhancing the bioactivity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

- Anticancer Efficacy : A study published in Cancer Research highlighted that certain indole derivatives could inhibit cell proliferation in various cancer models. The study indicated that modifications in the indole structure significantly affected their cytotoxicity profiles .

- Neuroprotective Effects : Another research article focused on neuroprotective properties associated with related indole compounds. It demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Screening : A comprehensive screening of various indole derivatives, including those structurally similar to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

To understand the unique properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, it is beneficial to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Methyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | Moderate | High |

| 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | High | Moderate |

| 1-Ethyl-5-methoxy-2-ethyl-1H-indole-3-carboxylic acid | Moderate | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The Fischer indole synthesis is a common approach for indole derivatives, involving cyclization of arylhydrazines with ketones or aldehydes under acidic conditions . For this compound, key steps include:

- Esterification : Reacting 5-methoxyindole precursors with ethyl acetoacetate in glacial acetic acid under reflux (e.g., 2 hours at 80–100°C) .

- Functionalization : Introducing the ethyl and methyl groups via alkylation or condensation reactions. Temperature control (e.g., 60–80°C) and solvent choice (e.g., ethanol, THF) are critical to minimize side reactions .

- Hydrolysis : Converting esters to carboxylic acids using NaOH (3 N) in refluxing ethanol, followed by acidification to pH 2 with HCl to precipitate the product .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, ethyl at N1) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 262.14) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Q. What are the known biological activities of structurally similar indole derivatives, and how might they inform research on this compound?

- Similar Compounds :

- 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid : Shows antimicrobial and anticancer activity via intercalation with DNA .

- 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid : Exhibits anti-inflammatory properties by modulating COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for novel indole derivatives?

- Strategies :

- Experimental Validation : Use DSC for melting points and isothermal titration calorimetry (ITC) for solubility .

- Computational Modeling : Predict logP and pKa via software like ACD/Labs or COSMO-RS .

- Collaborative Studies : Cross-validate data across labs using standardized protocols (e.g., OECD guidelines) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for drug discovery?

- Approach :

- Substituent Variation : Synthesize analogs with modified ethyl/methoxy groups to assess impact on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular docking to identify key binding motifs .

Q. How can X-ray crystallography and programs like SHELX be applied to determine the crystal structure of this compound?

- Protocol :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) diffraction data .

- Refinement : SHELXL for small-molecule refinement; employ twin refinement if crystals are twinned .

- Validation : Check R-factors (R1 < 5%) and electron density maps for disordered regions .

Q. What challenges arise in the regioselective functionalization of the indole ring during synthesis, and how can they be mitigated?

- Challenges :

- Competing Reactivity : Methoxy groups at C5 may direct electrophiles to C4 or C6 .

- Side Reactions : Over-alkylation at N1 if protecting groups (e.g., Boc) are not used .

- Solutions :

- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to selectively deprotonate C4 for halogenation .

- Microwave-Assisted Synthesis : Reduces reaction times, minimizing decomposition .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.